molecular formula C12H14ClN3S B2668694 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol CAS No. 23711-26-4

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2668694
CAS No.: 23711-26-4
M. Wt: 267.78
InChI Key: SUQJZZMSMMMAQN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (hereafter referred to by its systematic name) is a heterocyclic thione derivative with a 1,2,4-triazole backbone. Its structure features a 4-chlorophenyl group at position 5, an isobutyl group at position 4, and a thiol (-SH) moiety at position 3 (Figure 1). This compound, also known as yucasin, was identified as a potent inhibitor of the YUCCA (YUC) family of flavin monooxygenases (FMOs), which are critical for auxin biosynthesis in plants . By blocking the conversion of indole-3-pyruvic acid (IPA) to indole-3-acetic acid (IAA), it reduces endogenous auxin levels, leading to shortened coleoptiles in rice and other developmental defects . Its structural similarity to methimazole—a known FMO substrate—suggests competitive inhibition mechanisms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJZZMSMMMAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution reactions, particularly under alkaline conditions.

Reaction Reagents/Conditions Product Yield Source
Alkylation with ethyl bromoacetateKOH/ethanol, reflux (6–8 hrs)Ethyl 2-((5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl)thio)acetate78–85%
Acylation with acetyl chloridePyridine/DCM, RT (12 hrs)3-Acetylthio-5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole72%

Key Findings :

  • Alkylation proceeds efficiently with α-haloesters to form thioether derivatives, useful for bioactivity enhancement .

  • Acylation requires anhydrous conditions to avoid hydrolysis of the thioester product.

Oxidative Coupling Reactions

The thiol group participates in oxidative dimerization under mild oxidizing conditions.

Reaction Reagents/Conditions Product Yield Source
Air oxidation (O₂)Methanol, RT (48 hrs)Bis(5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl)disulfide63%
I₂ oxidationI₂/CHCl₃, RT (2 hrs)Same disulfide89%

Key Findings :

  • Iodine-mediated oxidation achieves higher yields compared to aerial oxidation .

  • Disulfide derivatives show improved stability in biological assays.

Cycloaddition and Heterocycle Formation

The triazole ring participates in cycloaddition reactions with dipolarophiles.

Reaction Reagents/Conditions Product Yield Source
[3+2] Cycloaddition with maleic anhydrideToluene, 110°C (8 hrs)Fused triazolo-thiadiazole derivative68%

Mechanistic Insight :

  • The reaction proceeds via a 1,3-dipolar intermediate, with the thiol group stabilizing the transition state .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals.

Reaction Reagents/Conditions Product Yield Source
Cu(II) complexationCuCl₂·2H₂O/ethanol, RT (4 hrs)[Cu(C₁₃H₁₄ClN₃S)₂Cl₂]82%

Characterization Data :

  • IR: ν(S–Cu) at 485 cm⁻¹, ν(N–Cu) at 420 cm⁻¹ .

  • ESR confirms square planar geometry .

Acid/Base-Mediated Tautomerism

The compound exhibits thione-thiol tautomerism, influenced by pH:

Thiol form SH Thione form S \text{Thiol form SH }\rightleftharpoons \text{Thione form S }

  • Thione dominance : >90% in DMSO-d₆ (neutral pH) .

  • Thiol dominance : >75% in acidic aqueous solutions (pH < 4) .

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions demonstrate enhanced pharmacological properties:

Derivative Biological Activity IC₅₀/EC₅₀ Source
Ethyl thioacetate derivativeAntifungal (Candida albicans)12.8 μM
Disulfide derivativeCytotoxic (MCF-7 breast cancer)9.4 μM

Reaction Optimization Techniques

  • Ultrasound-assisted synthesis : Reduces reaction time for alkylation from 8 hrs to 35 mins .

  • Microwave irradiation : Achieves 94% yield in Cu(II) complexation (vs. 82% conventional) .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery and materials science. Further studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi. For example:

  • Synthesis and Testing : A study synthesized several triazole derivatives and evaluated their antimicrobial activity using agar-well diffusion methods. Compounds demonstrated varying degrees of effectiveness against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans .
CompoundBacteria TestedInhibition Zone (mm)
This compoundE. coli15
S. aureus18
C. albicans12

Antifungal Properties

The compound also shows promise as an antifungal agent. Its efficacy against various fungal strains has been documented, with studies indicating that it can inhibit fungal growth effectively.

Cancer Research

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The structural modifications in compounds like this compound can enhance their cytotoxic effects on cancer cells. Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer cell proliferation .

Agricultural Uses

In agriculture, triazoles are widely used as fungicides. The compound's ability to inhibit fungal pathogens makes it a candidate for developing new agrochemicals aimed at protecting crops from diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized various triazole derivatives, including this compound. The evaluation included assessments of their antimicrobial and antifungal activities through standardized laboratory methods .
  • Molecular Docking Studies : Another research effort focused on the molecular interactions of triazole derivatives with biological targets related to cancer treatment. The results indicated promising binding affinities that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,2,4-triazole-3-thiol scaffold is highly versatile, with modifications at positions 4 and 5 significantly altering biological activity, solubility, and target specificity. Below, we compare the target compound with key analogs reported in the literature.

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Biological Activity Key Findings Reference
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol Isobutyl 4-Chlorophenyl Auxin biosynthesis inhibition Inhibits YUC proteins; reduces IAA levels in plants
4,5-Diphenyl-1,2,4-triazole-3-thiol Phenyl Phenyl Anticoccidial Inhibits α-glucosidase in Eimeria stiedae; 65% parasite reduction
5-(4-Nitrophenyl)-4-(Schiff base)-4H-1,2,4-triazole-3-thiol Schiff base (aromatic) 4-Nitrophenyl Not specified Enhanced solubility due to Schiff base; potential for metal chelation
5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol -H 4-Trifluoromethylphenyl Enzyme inhibition (synthetic intermediate) CF₃ group increases electron-withdrawing effects; used in fluorinated drug design
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 3-Methylphenyl 4-Chlorophenyl Unknown Structural analog; methyl group increases lipophilicity vs. isobutyl
4-Cyclopentenyl-5-(hydrazinyl)-4H-1,2,4-triazole-3-thiol Cyclopentenyl Hydrazinyl (4-chlorophenyl) Antiviral (MERS-CoV helicase inhibition) IC₅₀ = 12 µM; targets viral helicase nsp13

Key Structural and Functional Insights

Role of Halogen Substituents
  • The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties, stabilizing the thiol moiety and improving binding to YUC proteins .
Alkyl vs. Aryl Substituents at Position 4
  • Isobutyl (target compound): Provides moderate lipophilicity, balancing membrane permeability and target engagement.
  • Phenyl (): Increases planarity, favoring interactions with α-glucosidase but reducing solubility .
  • 3-Methylphenyl (): Smaller alkyl group reduces steric hindrance, possibly altering binding kinetics compared to isobutyl .
Functional Group Additions
  • Schiff base (): Introduces a reactive imine group, enabling metal chelation and expanded applications in catalysis or antimicrobial agents .
  • Trifluoromethyl (): Enhances metabolic resistance and electronegativity, often used to optimize pharmacokinetics .

Biological Activity

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (CAS Number: 26028-64-8) is a heterocyclic compound notable for its potential biological activities. This compound features a triazole ring with substituents that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3SC_{12}H_{14}ClN_3S, with a molecular weight of 267.78 g/mol. Its structure includes a triazole ring substituted with a 4-chlorophenyl group and an isobutyl group, which contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC12H14ClN3SC_{12}H_{14}ClN_3S
Molecular Weight267.78 g/mol
CAS Number26028-64-8
IUPAC Name3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can act as a bioisostere for functional groups like carboxylic acids, which can enhance binding interactions with enzymes or receptors involved in critical cellular pathways. This interaction may lead to inhibition or modulation of specific biological processes.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound show effectiveness against various bacterial strains:

  • Bacillus subtilis : Selective antibacterial activity was noted.
  • Escherichia coli : Effective against both drug-resistant and sensitive strains.

In vitro assays have shown that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and levofloxacin against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. For example:

  • Melanoma Cells : The compound demonstrated selective cytotoxicity against melanoma cell lines compared to normal cells.
  • Breast Cancer : It exhibited promising results against triple-negative breast cancer cell lines (MDA-MB-231), indicating potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives, revealing that compounds with similar structures to this compound showed potent activity against a range of pathogens, particularly in inhibiting the growth of resistant strains .
  • Cytotoxicity Assessment : In another investigation focusing on the cytotoxic properties of triazole derivatives, the compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting its potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, and how are the products characterized?

  • Methodological Answer : A common approach involves cyclization of thiosemicarbazide precursors under basic conditions. For example, refluxing intermediates like 4-nitrobenzohydrazide with substituted benzimidoyl chlorides in polar aprotic solvents (e.g., N,N-dimethylacetamide) yields triazole-thiol derivatives . Post-synthesis, purification is achieved via silica-gel column chromatography using solvent mixtures (e.g., cyclohexane-ethyl acetate) . Characterization relies on ¹H-NMR , LC-MS , and elemental analysis to confirm molecular structure and purity .

Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • ¹H-NMR : Identifies proton environments, such as aromatic protons from the 4-chlorophenyl group and isobutyl substituents.
  • LC-MS : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .
  • Chromatographic Purity : HPLC or TLC assesses purity post-synthesis .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic and reactivity profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and vibrational frequencies to predict reactivity. For triazole-thiol derivatives, DFT simulations align with experimental IR and NMR data, revealing electron-withdrawing effects of the 4-chlorophenyl group and sulfur’s nucleophilic character . Such insights guide rational design of derivatives with tailored properties.

Q. What strategies optimize synthesis yield and purity for large-scale academic studies?

  • Methodological Answer :

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMA) improve solubility and reaction kinetics .
  • Catalyst Use : KI or K₂CO₃ enhances alkylation efficiency in S-alkyl derivative synthesis .
  • Crystallization Conditions : Slow evaporation from ethyl acetate improves crystal quality and yield (e.g., 57% yield reported in optimized protocols) .

Q. How do structural modifications (e.g., S-alkylation) impact biological activity, as evaluated via molecular docking?

  • Methodological Answer : Molecular docking studies compare binding affinities of derivatives to target proteins (e.g., fungal CYP51 or bacterial enzymes). For example, S-alkylation of the thiol group alters steric bulk and hydrophobicity, affecting interactions with active sites. ADME predictions (Absorption, Distribution, Metabolism, Excretion) further prioritize derivatives with favorable pharmacokinetics .

Q. How can researchers resolve discrepancies in pharmacological screening data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial activity) to minimize variability.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PASS online predictions vs. experimental IC₅₀ values) to identify outliers .

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